REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](O)(=[O:13])[C:10]([CH3:12])=[CH2:11]>>[CH3:11][CH:10]1[CH2:12][C:3]2[C:4](=[O:8])[CH2:5][CH2:6][CH2:7][C:2]=2[NH:1][C:9]1=[O:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Recrystallisation
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Type
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ADDITION
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Details
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is from methanol and subsequently from a mixture of ethyl acetate/ethanol (3:1)
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Name
|
|
Type
|
|
Smiles
|
CC1C(NC=2CCCC(C2C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |